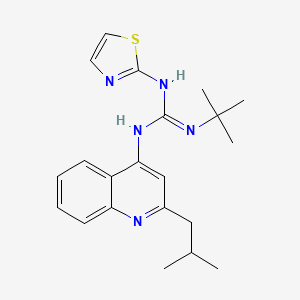
1-tert-Butyl-2-(2-isobutyl-4-quinolyl)-3-(2-thiazolyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-2-(2-isobutyl-4-quinolyl)-3-(2-thiazolyl)guanidine is a complex organic compound that features a quinoline and thiazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-2-(2-isobutyl-4-quinolyl)-3-(2-thiazolyl)guanidine likely involves multi-step organic synthesis. A possible route could include:
Formation of the quinoline moiety: Starting from aniline derivatives, the Skraup synthesis can be used to form the quinoline ring.
Introduction of the thiazole ring: Thiazole rings can be synthesized via Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Guanidine formation: The final step could involve the reaction of the quinoline and thiazole intermediates with a guanidine derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-Butyl-2-(2-isobutyl-4-quinolyl)-3-(2-thiazolyl)guanidine may undergo various types of chemical reactions:
Oxidation: The compound could be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoline or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could lead to partially or fully hydrogenated products.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-2-(2-isobutyl-4-quinolyl)-3-(2-thiazolyl)guanidine could have several scientific research applications:
Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.
Biology: Potential use as a probe in biological assays or as a lead compound in drug discovery.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Thiazole derivatives: Like thiamine (vitamin B1) and ritonavir, which have various biological activities.
Uniqueness
1-tert-Butyl-2-(2-isobutyl-4-quinolyl)-3-(2-thiazolyl)guanidine’s uniqueness could lie in its specific combination of quinoline and thiazole moieties, which might confer unique biological or chemical properties not found in other compounds.
Eigenschaften
CAS-Nummer |
71079-96-4 |
|---|---|
Molekularformel |
C21H27N5S |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
2-tert-butyl-1-[2-(2-methylpropyl)quinolin-4-yl]-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C21H27N5S/c1-14(2)12-15-13-18(16-8-6-7-9-17(16)23-15)24-19(26-21(3,4)5)25-20-22-10-11-27-20/h6-11,13-14H,12H2,1-5H3,(H2,22,23,24,25,26) |
InChI-Schlüssel |
OEZLBYGFUZUHJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















